

Lrrk2-IN-1: A First-Generation LRRK2 Inhibitor A Technical Guide

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Compound of Interest		
Compound Name:	Lrrk2-IN-1	
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Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme in cellular signaling and a high-priority drug target, particularly for Parkinson's disease (PD), where mutations are the most common cause of the familial form of the disease.[1][2][3] The discovery of potent and selective inhibitors is paramount to interrogating LRRK2's complex biology and validating its therapeutic potential. **Lrrk2-IN-1** was the first selective and potent small molecule inhibitor reported for LRRK2, establishing a foundational tool for the field.[4] This document provides an in-depth technical overview of **Lrrk2-IN-1**, detailing its biochemical and cellular activity, selectivity, pharmacokinetic properties, and the experimental protocols used for its characterization.

Mechanism of Action and Biochemical Activity

Lrrk2-IN-1 is an ATP-competitive inhibitor that targets the kinase domain of LRRK2.[4] It potently inhibits both the wild-type (WT) enzyme and the common pathogenic G2019S mutant, which exhibits enhanced kinase activity.[4][5][6] The G2019S mutation is frequently found in both familial and sporadic PD cases, making inhibition of this variant particularly relevant.[4] The inhibitor is significantly less potent against the engineered A2016T mutant, which is often used to confirm on-target activity in cellular models.[1][4]

Data Presentation: In Vitro Inhibitory Activity



The inhibitory potency of **Lrrk2-IN-1** has been quantified across multiple assays and LRRK2 variants. The data below summarizes its half-maximal inhibitory concentrations (IC50) and binding affinities (Kd).

Target Protein	Assay Type	Parameter	Value (nM)	Reference
LRRK2 WT	Biochemical Kinase Assay	IC50	13	[4][7]
Binding Assay	Kd	20	[7]	
LRRK2 G2019S	Biochemical Kinase Assay	IC50	6	[4][7]
Binding Assay	Kd	11	[7]	
LRRK2 A2016T	Biochemical Kinase Assay	IC50	2450	[1]
LRRK2 A2016T+G2019 S	Biochemical Kinase Assay	IC50	3080	[1]
DCLK2	Biochemical Kinase Assay	IC50	45	[4]
Binding Assay	Kd	16	[7]	
МАРК7	Binding Assay	Kd	28	[7]
Cellular Assay (HeLa)	EC50	160	[4]	

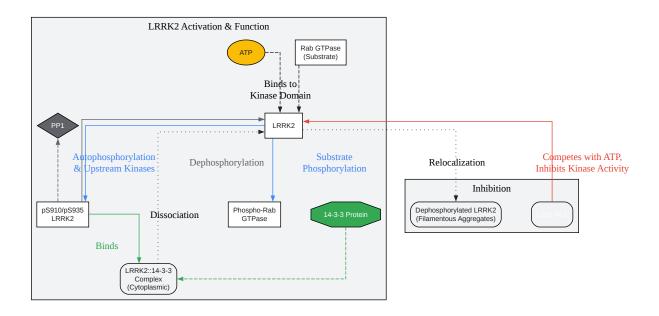
Cellular Activity and LRRK2 Signaling

In cellular systems, LRRK2 kinase activity regulates its phosphorylation at several key serine residues, including Ser910 and Ser935. These phosphorylation events are critical for the binding of 14-3-3 proteins, which in turn regulate LRRK2's subcellular localization and function. [4] Inhibition of LRRK2's kinase activity by **Lrrk2-IN-1** leads to a rapid and dose-dependent dephosphorylation at Ser910 and Ser935.[1][4] This loss of phosphorylation prevents 14-3-3 binding and causes a dramatic relocalization of LRRK2 from a diffuse cytoplasmic pattern into



filamentous aggregate-like structures.[4] This cellular phenotype has become a hallmark of LRRK2 kinase inhibition.

Mandatory Visualization: LRRK2 Signaling Pathway



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Caption: LRRK2 signaling and the mechanism of Lrrk2-IN-1 inhibition.

Kinase Selectivity Profile

A critical attribute of a chemical probe is its selectivity. **Lrrk2-IN-1** was comprehensively profiled against a wide array of kinases using multiple independent methods to ensure its specificity for



LRRK2.

- KINOMEscan[™] (Ambit Biosciences): This is a binding assay that quantitatively measures
 the interaction of a compound against a large panel of kinases. Lrrk2-IN-1 was tested
 against 442 distinct kinases at a concentration of 10 μM and was found to bind to only 12
 other kinases with a score of less than 10% of the DMSO control.[4][8]
- Dundee Profiling: This method uses standard radioactive-based enzymatic assays to measure the inhibitory activity of a compound against a panel of kinases.
- KiNativ[™] (ActivX Biosciences): This is an activity-based proteomics platform that profiles kinase inhibition directly in a complex biological sample, such as a cell or tissue lysate.[4] This approach confirmed the inhibition of LRRK2, DCLK1, and MAPK7 in human peripheral blood mononuclear cells (hPBMCs) and mouse brain tissue.[4]

Data Presentation: Kinase Selectivity

Method	Kinases Profiled	Concentration	Results	Reference
KINOMEscan™	442	10 μΜ	Inhibited only 12 kinases >90%	[4][8]
Dundee Profiling	105	Various	IC50 > 1 μM for AURKB, CHEK2, MKNK2, MYLK, NUAK1	[4]
KiNativ™ (hPBMC)	180	Various	Confirmed inhibition of LRRK2, DCLK1, MAPK7	[4]

Pharmacokinetic and In Vivo Properties

Lrrk2-IN-1 exhibits favorable pharmacokinetic properties in mice, demonstrating good oral bioavailability and a reasonable half-life for in vivo studies. However, its utility for studying LRRK2 in the central nervous system is limited by its poor ability to cross the blood-brain barrier. Following intraperitoneal injection in mice, **Lrrk2-IN-1** effectively suppressed LRRK2



Ser910/Ser935 phosphorylation in peripheral tissues like the kidney, but no significant effect was observed in the brain.[1][4]

Data Presentation: Pharmacokinetics in Mice

Parameter	Symbol	Value	Unit	Reference
Half-life	T1/2	4.5	hours	[4]
Area Under Curve	AUC	14,758	hr*ng/mL	[4]
Oral Bioavailability	%F	49.3	%	[4][7]
Clearance	CL	5.6	mL/min/Kg	[7]
Volume of Distribution	Vss	1.7	L/Kg	[7]

Experimental Protocols

Detailed and reproducible protocols are essential for the scientific application of **Lrrk2-IN-1**. The following sections describe standard methods for assessing LRRK2 kinase activity and target engagement.

In Vitro LRRK2 Kinase Assay (Radioactive)

This protocol describes a standard method for measuring the phosphorylation of a substrate by recombinant LRRK2.[9][10]

- Reaction Preparation: On ice, prepare a master mix for each reaction in a 1.5 mL tube. For a 50 µL final volume, combine:
 - 10 nM recombinant LRRK2 (e.g., GST-LRRK2 970-2527)
 - 0.5 μg/μL substrate (e.g., Myelin Basic Protein or LRRKtide)
 - 5 μL of 10x Kinase Buffer (e.g., 250 mM Tris-HCl pH 7.5, 10 mM DTT, 100 mM MgCl2)



- Desired concentration of Lrrk2-IN-1 (or DMSO for control)
- Nuclease-free water to 45 μL.
- Reaction Initiation: Add 5 μ L of 10x ATP mix (containing 1 mM cold ATP and [y-32P]ATP) to start the reaction.
- Incubation: Incubate the reactions at 30°C for 30-60 minutes with gentle shaking.
- Reaction Termination: Stop the reaction by adding 25 μL of 4x LDS sample buffer with reducing agent.
- Detection:
 - Boil samples at 95°C for 5 minutes.
 - Resolve the samples on an SDS-PAGE gel.
 - Dry the gel and expose it to a phosphor screen.
 - Analyze the incorporated radioactivity using a phosphorimager.

Mandatory Visualization: In Vitro Kinase Assay Workflow



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Caption: Workflow for a standard in vitro radioactive kinase assay.

Western Blotting for Cellular LRRK2 pS935

This protocol is for detecting changes in LRRK2 phosphorylation in response to inhibitor treatment in cultured cells.[11][12][13]

 Cell Treatment: Plate cells (e.g., HEK293 stably expressing LRRK2) and allow them to adhere. Treat cells with various concentrations of Lrrk2-IN-1 or DMSO for 1-2 hours.



- Lysis: Wash cells with ice-cold PBS. Lyse cells on ice with a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
- Protein Quantification: Scrape and collect the lysate. Centrifuge to pellet cell debris.
 Determine the protein concentration of the supernatant using a BCA or Bradford assay.
- Sample Preparation: Prepare lysates by adding 4x NuPAGE LDS sample buffer and a reducing agent to a final protein concentration of 1-2 μg/μL. Boil at 70-95°C for 10 minutes.
- SDS-PAGE: Load 15-30 μg of total protein per lane onto a 4-12% Bis-Tris or similar largeformat gel suitable for high molecular weight proteins.
- Protein Transfer: Transfer proteins to a PVDF membrane. Due to LRRK2's large size (~280 kDa), perform a wet transfer overnight at 4°C at a low constant voltage (e.g., 30-35V).[14]
- · Blocking and Antibody Incubation:
 - Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Trisbuffered saline with 0.1% Tween-20 (TBST).
 - Incubate with a primary antibody against pS935-LRRK2 (e.g., rabbit anti-pS935) and a total LRRK2 antibody (e.g., mouse anti-LRRK2) overnight at 4°C.
 - Wash the membrane 3x with TBST.
 - Incubate with appropriate HRP-conjugated secondary antibodies (e.g., anti-rabbit HRP, anti-mouse HRP) for 1 hour at room temperature.
- Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. Quantify band intensity and normalize the pS935 signal to the total LRRK2 signal.

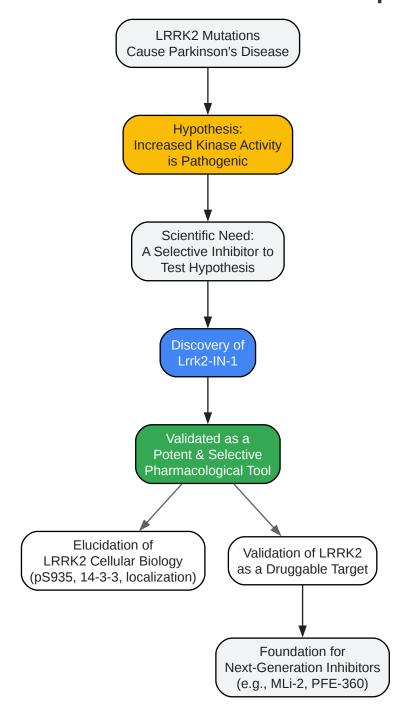
Role as a First-Generation Tool Compound

The discovery of **Lrrk2-IN-1** was a significant milestone. Prior to its development, researchers relied on non-specific multi-kinase inhibitors like staurosporine, which made it difficult to attribute observed effects specifically to LRRK2 inhibition.[6] As the first potent and selective inhibitor, **Lrrk2-IN-1** provided the scientific community with a crucial tool to pharmacologically



interrogate the function of LRRK2, validate cellular assay readouts, and confirm that LRRK2 kinase activity is directly linked to downstream signaling events like Ser910/Ser935 phosphorylation.

Mandatory Visualization: Lrrk2-IN-1 Development Logic



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Caption: The logical role of **Lrrk2-IN-1** in advancing LRRK2 research.

Conclusion

Lrrk2-IN-1 is a pioneering first-generation inhibitor of LRRK2 kinase. Its high potency, well-defined selectivity, and robust effects in cellular models have made it an indispensable tool for dissecting LRRK2 signaling pathways.[4] While its limited brain penetration restricts its use in neurological studies in vivo, its contribution has been to provide definitive proof-of-concept for LRRK2 inhibition and to establish the foundational assays and biological understanding upon which subsequent, more advanced inhibitor programs have been built. It remains a valuable reference compound for in vitro and cellular LRRK2 research.

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